molecular formula C10H7N3OS B12952221 N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide CAS No. 646035-19-0

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B12952221
CAS No.: 646035-19-0
M. Wt: 217.25 g/mol
InChI Key: QLKITAZQRNPYTP-UHFFFAOYSA-N
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Description

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide typically involves the reaction of 2-aminobenzenethiol with cyanoacetic acid derivatives. One common method includes the condensation of 2-aminobenzenethiol with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins in bacteria. As an anticancer agent, it could interfere with cell division by targeting specific enzymes involved in the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyano-1,3-benzothiazol-5-yl)acetamide stands out due to its unique combination of the cyano and acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

CAS No.

646035-19-0

Molecular Formula

C10H7N3OS

Molecular Weight

217.25 g/mol

IUPAC Name

N-(2-cyano-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C10H7N3OS/c1-6(14)12-7-2-3-9-8(4-7)13-10(5-11)15-9/h2-4H,1H3,(H,12,14)

InChI Key

QLKITAZQRNPYTP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)SC(=N2)C#N

Origin of Product

United States

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